LogP Increase Over Non-Fluorinated Analog Indicates Enhanced Lipophilicity
Compared to its non-fluorinated analog, 4-hydroxyacetophenone, 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone demonstrates a quantifiable increase in lipophilicity, a key parameter for predicting drug-likeness and membrane permeability. The target compound has a calculated XLogP3 value of 1.5 [1], whereas the non-fluorinated analog has a lower XLogP of 1.35 . This difference, driven by the introduction of the two fluorine atoms, is a well-established strategy for improving the metabolic stability and oral bioavailability of lead compounds .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 4-Hydroxyacetophenone (CAS 99-93-4): XLogP = 1.35 |
| Quantified Difference | +0.15 (higher lipophilicity) |
| Conditions | Computed property based on standard XLogP3 algorithm for neutral species |
Why This Matters
Procuring the fluorinated analog directly impacts the physicochemical properties of the synthesized drug candidate, potentially leading to superior pharmacokinetic performance compared to non-fluorinated alternatives.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 15151338, 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. Retrieved April 20, 2026. View Source
